molecular formula C4H7B B1266533 1-Bromo-2-methyl-1-propene CAS No. 3017-69-4

1-Bromo-2-methyl-1-propene

Cat. No. B1266533
CAS RN: 3017-69-4
M. Wt: 135 g/mol
InChI Key: DEFNUDNHTUZJAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of analogs and derivatives related to 1-Bromo-2-methyl-1-propene, such as 3-bromo-2-methyl-1-propene, involves intricate chemical processes. These compounds can be synthesized through various methods, including Wittig-Horner reaction and halogenation reactions, offering a pathway to explore the reactivity and functionalization of the parent molecule (Ye He, 2004).

Molecular Structure Analysis

The molecular structure and conformation of related compounds, such as 2-bromo-3-chloro-1-propene and 3-bromo-2-methyl-1-propene, have been studied using gas-phase electron diffraction and molecular mechanics calculations. These studies reveal the presence of different conformers in the gas phase and provide detailed measurements of bond lengths and angles, which are crucial for understanding the molecular geometry of these compounds (O. Søvik et al., 1984); (S. Schei, 1983).

Chemical Reactions and Properties

1-Bromo-2-methyl-1-propene and its derivatives participate in various chemical reactions, demonstrating versatility as a reagent. For instance, 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with electrophiles and nucleophiles, showing its utility in multi-coupling reactions to yield highly functionalized compounds (P. Auvray, P. Knochel, J. Normant, 1985).

Scientific Research Applications

Reactivity with Various Electrophiles

1-Bromo-2-methyl-1-propene demonstrates interesting reactivity patterns. For instance, 3-bromo-2-trimethylsilyl-1-propene, a related compound, reacts with different electrophiles such as aldehydes, a ketone, nitriles, and terminal alkynes in the presence of zinc, yielding functionalized vinylsilanes. This reactivity has been used in a three-step synthesis of 2-substituted-4-trimethylsilylfurans, starting from 3-bromo-2-trimethylsilyl-1-propene and a nitrile (Knockel & Normant, 1984).

Molecular Structure and Conformation

The molecular structure and conformation of 1-bromo-2-methyl-1-propene have been extensively studied. For example, gas phase electron diffraction studies have shown that the predominant conformer of 3-bromo-2-methyl-1-propene is in a gauche configuration. This research provides insights into the molecule's structural properties at different temperatures (Schei, 1983).

Fire Suppression Applications

1-Bromo-1-propene/nitrogen gas mixtures have been studied for their fire suppression efficiencies. The addition of 1-bromo-1-propene to nitrogen can significantly enhance the suppression effectiveness of the inert gas. This research suggests potential applications in fire protection using bromoalkene/nitrogen gaseous mixtures (Zou, Vahdat, & Collins, 2001).

Synthesis of Organotin Compounds

1-Bromo-2-methyl-1-propene has been used in the synthesis of organotin compounds. Isomeric mixtures of these compounds have been prepared and analyzed using NMR techniques, highlighting the compound's versatility in creating varied organometallic structures (Mitchell & Kummetat, 1978).

Radical Intermediate Studies in Chemical Reactions

The compound has been instrumental in studying radical intermediates in chemical reactions. For instance, research involving the photolytic production of radical intermediates in the reaction of OH with propene, using 1-bromo-2-propanol and 2-bromo-1-propanol, offers valuable insights into the behavior of such intermediates (Brynteson et al., 2014).

Safety And Hazards

“1-Bromo-2-methyl-1-propene” is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be kept away from heat, sparks, open flames, and hot surfaces. It should be handled with protective gloves, eye protection, and face protection .

properties

IUPAC Name

1-bromo-2-methylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c1-4(2)3-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFNUDNHTUZJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184252
Record name 1-Propene, 1-bromo-2-methyl- (9CI)
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Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-methyl-1-propene

CAS RN

3017-69-4
Record name 1-Propene, 1-bromo-2-methyl-
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Record name 1-Bromo-2-methyl-1-propene
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Record name 1-Propene, 1-bromo-2-methyl- (9CI)
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Record name 1-Bromo-2-methyl-1-propene
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Record name 1-Bromo-2-methyl-1-propene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
K AA, A HA - Journal of the Indian Chemical Society, 1995 - kau.edu.sa
Alkylation of benzene with the title compounds gave similar product mixtures containing isomeric 1,2-diphenyl-2-methylpropane (9), 1,1-diphenyl-2-methylpropane (10) and dl- and …
Number of citations: 3 www.kau.edu.sa
KL ERICKSON - 1965 - search.proquest.com
… Reaction of 1 -Bromo-2-Methyl-1 -Propene with Magnesium. . . 156 Reaction of Vinyl Bromides with Potassium i-Butoxide. …
Number of citations: 2 search.proquest.com
BM Tutkowski, M Grigalunas, O Wiest, P Helquist - Tetrahedron Letters, 2015 - Elsevier
… that the coupling occurs to produce 1,5-diketones in up to 82% yield using a Ni/PPh 3 catalyst with a slight excess of LiHMDS base in the presence of 1-bromo-2-methyl-1-propene at 22 …
Number of citations: 5 www.sciencedirect.com
BA Patel, RF Heck - The Journal of Organic Chemistry, 1978 - ACS Publications
… The ratio of the two was 4.6, considerably less than the 1.0 value obtainedin the addition of 1 -bromo-2-methyl- 1-propene to 1-hexene under similar conditions. The change is in the …
Number of citations: 51 pubs.acs.org
M Brandon - Tetrahedron letters, 2015 - agris.fao.org
… that the coupling occurs to produce 1,5-diketones in up to 82% yield using a Ni/PPh3 catalyst with a slight excess of LiHMDS base in the presence of 1-bromo-2-methyl-1-propene at …
Number of citations: 0 agris.fao.org
KL Erickson, J Wolinsky - Journal of the American Chemical …, 1965 - ACS Publications
Rearrangement of Bromomethylenecycloalkanes with Potassium t-Butoxide (less than half of the actual amount present) was re-covered by simple fractional distillation, although a …
Number of citations: 95 pubs.acs.org
J Liu, Q Ren, X Zhang, H Gong - … Chemie International Edition, 2016 - Wiley Online Library
… Using LiCl as the additive and DMF/CH 3 CN as the solvents (method C; Figure 3), 1-bromo-1-propene and 1-bromo-2-methyl-1-propene effectively coupled with aryl bromides bearing …
Number of citations: 99 onlinelibrary.wiley.com
LC Kao, FG Stakem, BA Patel… - The Journal of Organic …, 1982 - ACS Publications
Allylic alcohols, amines, tetrahydropyranyl ethers, IV-allylphthalimide, and tetraallyl silicate have been reacted with various vinylic bromides and, in some cases, bromobenzene by …
Number of citations: 55 pubs.acs.org
J Kim, E Lee, SH Cho - Asian Journal of Organic Chemistry, 2019 - Wiley Online Library
… The vial was sealed with a PTFE/silicone-lined septum cap and stirred for 30 min before 1-bromo-2-methyl-1-propene (0.20 mmol), 2 a (0.30 mmol), and NaOtBu (58 mg, 0.60 mmol) …
Number of citations: 9 onlinelibrary.wiley.com
N Miyaura, T Ishiyama, H Sasaki… - Journal of the …, 1989 - ACS Publications
… (Z)-/3-Bromostyrene,32 1 -bromo-2-methyl-1 -propene,33 (Z)-2-bromo-2-butene,34 methyl (£)-/3-bromomethacrylate,35 3-bromo-5,5-dimethyl-2-cyclohexenone,36 and3,4-(…
Number of citations: 736 pubs.acs.org

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